molecular formula C8H6Cl2O4S B1438756 Methyl 3-chloro-5-(chlorosulfonyl)benzoate CAS No. 1155083-83-2

Methyl 3-chloro-5-(chlorosulfonyl)benzoate

Cat. No. B1438756
M. Wt: 269.1 g/mol
InChI Key: SJINDARITXMCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-chloro-5-(chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H6Cl2O4S . It has a molecular weight of 269.1 .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-(chlorosulfonyl)benzoate” is 1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-(chlorosulfonyl)benzoate” is a powder with a melting point of 54-56 degrees Celsius . It has a molecular weight of 269.1 .

Scientific Research Applications

Synthesis Processes

The synthesis of Methyl 2-(chlorosulfonyl)benzoate is significantly enhanced by a continuous-flow diazotization process, which reduces side reactions such as hydrolysis even in the presence of high concentrations of hydrochloric acid (Yu et al., 2016).

Chemical Structure and Properties

Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, a novel acaricide also known as amidoflumet, features specific orientations of its side chains that form an intra­molecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).

Application in Biosynthesis

Chloromethane, a secondary metabolite released by woodrotting fungi, serves as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus (Harper et al., 1989).

Organic Chemistry Reactions

In organic chemistry, the compound has been utilized in processes such as the one-pot synthesis of methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide (Qaisi et al., 2004).

Formation of Carboxylic Esters

Methyl 3-chloro-5-(chlorosulfonyl)benzoate plays a role in the mechanism of carboxylic ester formation from carboxylic sulfurous anhydrides, as demonstrated by Kobayashi and Kiritani (1966).

Novel Process for Synthesis

A novel synthesis process involving this compound as a material has been reported, leading to high yield and purity of final products (Liu, 2015).

Involvement in Chemosensors

The compound's structural features are utilized in the development of novel anion sensors, which demonstrate specific color changes and optical shifts upon interaction with fluoride ions (Ma et al., 2013).

Plant Growth-Regulating Substances

The physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives of this compound, have been investigated for their impact on plant growth (Pybus et al., 1959).

RNA and DNA Synthesis

The compound has been used in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides on a solid support, which is crucial for the preparation and isolation of DNA-RNA mixtures (Kempe et al., 1982).

Antimicrobial Activity

Bifunctional sulfonamide-amide derivatives synthesized from this compound have demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013).

Safety And Hazards

“Methyl 3-chloro-5-(chlorosulfonyl)benzoate” is classified as a dangerous substance. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINDARITXMCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-(chlorosulfonyl)benzoate

CAS RN

1155083-83-2
Record name methyl 3-chloro-5-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-5-(chlorosulfonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.